molecular formula C9H9BrO3S B14320675 6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione CAS No. 111872-83-4

6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione

Cat. No.: B14320675
CAS No.: 111872-83-4
M. Wt: 277.14 g/mol
InChI Key: ADROYNOJUHQGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione is a heterocyclic compound that contains bromine, sulfur, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4-methylphenol with sulfur dichloride (SCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzoxathiine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted benzoxathiine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine: Similar structure but contains a nitrogen atom instead of oxygen.

    6-Bromo-2-methyl-3,4-dihydro-2H-benzoxazine: Contains an oxygen atom in a different position within the ring.

    6-Bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione: Similar bromine substitution but different core structure.

Uniqueness

6-Bromo-3-methyl-3,4-dihydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione is unique due to its specific combination of bromine, sulfur, and oxygen atoms within the benzoxathiine ring

Properties

CAS No.

111872-83-4

Molecular Formula

C9H9BrO3S

Molecular Weight

277.14 g/mol

IUPAC Name

6-bromo-3-methyl-3,4-dihydro-1,2λ6-benzoxathiine 2,2-dioxide

InChI

InChI=1S/C9H9BrO3S/c1-6-4-7-5-8(10)2-3-9(7)13-14(6,11)12/h2-3,5-6H,4H2,1H3

InChI Key

ADROYNOJUHQGPR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)Br)OS1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.